20-Hydroxyicosanoic acid

描述

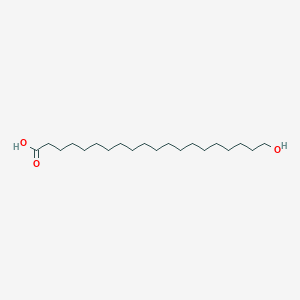

20-Hydroxyicosanoic acid (C₂₀H₄₀O₃; molecular weight: 328.537 g/mol) is a hydroxylated derivative of the saturated fatty acid eicosanoic acid (arachidic acid, C₂₀H₄₀O₂). It is characterized by a hydroxyl (-OH) group at the terminal (ω) carbon (C-20 position) . The compound is also known as 20-hydroxyarachidic acid or ω-hydroxyicosanoic acid and is identified by CAS RN 62643-46-3 . It is naturally found in plant-derived materials, such as birch bark suberin, where it constitutes 2.55–3.15% of hydroxy acid fractions .

属性

IUPAC Name |

20-hydroxyicosanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H40O3/c21-19-17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18-20(22)23/h21H,1-19H2,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLDIWYKSFMPIDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCCCCCCC(=O)O)CCCCCCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H40O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

合成路线和反应条件: 20-羟基二十烷酸的合成通常涉及二十烷酸的羟基化。一种常用的方法是使用细胞色素 P450 酶,它催化在第 20 个碳位上的羟基化。 该酶促反应需要特定的条件,包括氧气和辅因子,如 NADPH .

工业生产方法: 在工业环境中,20-羟基二十烷酸的生产可以通过涉及微生物发酵的生物技术过程来实现。 例如,某些酵母菌株,如毕赤酵母,可用于将二十烷酸转化为其羟基化形式 。该方法由于其效率和可扩展性而具有优势。

化学反应分析

反应类型: 20-羟基二十烷酸会发生各种化学反应,包括:

氧化: 它可以进一步氧化形成酮或羧酸。

还原: 羟基可以还原形成相应的烷烃。

取代: 羟基可以通过亲核取代反应被其他官能团取代。

常用试剂和条件:

氧化: 常用的氧化剂包括高锰酸钾 (KMnO4) 和三氧化铬 (CrO3)。

还原: 使用诸如氢化铝锂 (LiAlH4) 或硼氢化钠 (NaBH4) 等还原剂。

取代: 诸如亚硫酰氯 (SOCl2) 或三溴化磷 (PBr3) 等试剂可以促进取代反应。

主要形成产物:

氧化: 形成 20-酮二十烷酸或 20-羧基二十烷酸。

还原: 形成二十烷酸。

取代: 根据所用试剂形成各种取代衍生物.

科学研究应用

20-羟基二十烷酸在科学研究中具有广泛的应用:

化学: 它被用作研究羟基化反应和脂质代谢的模型化合物。

生物学: 它在细胞信号传导和膜流动性中发挥作用,使其成为细胞生物学研究的关注对象。

医学: 正在探索其潜在的抗炎和血管收缩特性用于治疗应用。

作用机制

20-羟基二十烷酸的生物学效应主要通过其与细胞膜和特定受体的相互作用介导。它可以调节离子通道和酶的活性,影响各种细胞过程,如炎症、血管收缩和信号转导。 细胞色素 P450 途径对其代谢和生物活性代谢物的生成至关重要 .

类似化合物:

花生四烯酸: 一种具有四个双键的多不饱和脂肪酸,以其在炎症和细胞信号传导中的作用而闻名。

20-羟基二十碳四烯酸 (20-HETE): 花生四烯酸的羟基化衍生物,参与血压和肾功能的调节。

独特性: 20-羟基二十烷酸因其饱和性质和在第 20 个碳上的特定羟基化而具有独特性。与花生四烯酸不同,它没有双键,这影响了它的反应性和生物功能。 与 20-羟基二十碳四烯酸相比,它具有更简单的结构,使其成为研究羟基化和脂质代谢的宝贵模型 .

相似化合物的比较

Structural Analogs

Eicosanoic Acid (Arachidic Acid)

- Structure : Parent compound without hydroxylation (C₂₀H₄₀O₂).

- Molecular Weight : 312.53 g/mol .

- Physical Properties : Higher melting point (74–77°C) compared to hydroxylated derivatives due to stronger van der Waals interactions in the saturated chain .

- Function : Primarily serves as a structural lipid and energy source.

2-Hydroxyeicosanoic Acid

- Structure : Hydroxyl group at the C-2 position (α-position) instead of C-20 .

- Molecular Weight : 328.537 g/mol (same as 20-hydroxy isomer).

- Biological Role : Exhibits anti-inflammatory, neuroprotective, and antimicrobial properties; used as an internal standard in lipidomics .

- Key Difference : Positional isomerism significantly alters solubility and metabolic pathways.

22-Hydroxydocosanoic Acid

- Structure : Longer carbon chain (C22) with hydroxylation at C-22 .

- Molecular Weight : 356.58 g/mol.

- Occurrence: Co-occurs with 20-hydroxyicosanoic acid in birch suberin but at higher concentrations (4.7–9.75%) .

Functional Analogs

20-Hydroxyeicosatetraenoic Acid (20-HETE)

- Structure : Derived from arachidonic acid (C₂₀H₃₂O₃; 20:4 ω-6), with a hydroxyl group at C-20 and four double bonds .

- Function : Mediates vasoconstriction, renal sodium transport, and oxidative stress responses .

- Key Difference: Unsaturated backbone enables signaling roles, unlike the saturated this compound.

Eicosenoic Acid (20:1n9 or 20:1n11)

- Structure: Monounsaturated fatty acid (C₂₀H₃₈O₂) with a double bond at the n-9 or n-11 position .

- Physical Properties : Lower melting point than saturated analogs due to reduced packing efficiency.

- Role : Biomarker for dietary intake and linked to cancer risk modulation .

Physicochemical and Functional Comparison Table

Key Differences and Implications

Hydroxylation Position: Terminal (C-20) hydroxylation in this compound enhances hydrophilicity compared to arachidic acid but reduces it relative to α-hydroxy isomers (e.g., 2-hydroxyeicosanoic acid) . Position affects metabolic pathways; α-hydroxy acids are often involved in sphingolipid metabolism, while ω-hydroxy acids are precursors for cutin/suberin in plants .

Unsaturation vs. Hydroxylation: 20-HETE’s unsaturated structure enables receptor-mediated signaling, whereas this compound’s saturated chain limits its role to structural functions .

Chain Length: Longer-chain derivatives (e.g., 22-hydroxydocosanoic acid) exhibit higher hydrophobicity and integration into lipid bilayers compared to C20 analogs .

生物活性

20-Hydroxyicosanoic acid (20-HETE) is a cytochrome P450 metabolite of arachidonic acid, which plays significant roles in various physiological and pathological processes. This article delves into the biological activities of 20-HETE, highlighting its mechanisms of action, implications in diseases, and potential therapeutic applications.

Inhibition of Platelet Aggregation

20-HETE is a potent inhibitor of platelet aggregation, demonstrating a dose-dependent response. It inhibits thromboxane biosynthesis induced by arachidonic acid and other agents, with an IC50 of approximately 5.2 µM for arachidonic acid-induced aggregation. Interestingly, it does not inhibit thrombin-induced aggregation, suggesting a selective mechanism that may involve antagonism of the thromboxane A2 receptor rather than direct inhibition of platelet activation pathways .

Metabolism and Novel Metabolites

The metabolism of 20-HETE leads to the formation of several novel metabolites identified through mass spectrometry. These include 20-hydroxy-thromboxane B2 and various dihydroxyeicosatetraenoic acids. The metabolic pathways suggest that 20-HETE may compete with arachidonic acid for cyclooxygenase metabolism, although its predominant actions appear to be receptor-mediated rather than through direct enzymatic inhibition .

Clinical Implications

Role in Hypertension

Research indicates that elevated levels of 20-HETE are associated with hypertension. In a controlled study, sesame supplementation was shown to reduce plasma and urinary levels of 20-HETE significantly, indicating that dietary interventions may modulate its synthesis and potentially alleviate hypertension-related complications .

Neurological Predictors

A study measuring plasma levels of 20-HETE in patients revealed its potential as a predictor for neurological deterioration within ten days of hospital admission. The correlation suggests that 20-HETE may play a role in neurological pathophysiology, warranting further investigation into its utility as a biomarker for clinical outcomes .

Table: Biological Activities and Effects of 20-HETE

Case Studies

-

Hypertension and Dietary Intervention

- A randomized controlled trial involving overweight individuals demonstrated that daily sesame supplementation led to a significant decrease in both plasma and urinary levels of 20-HETE. This suggests that dietary components can influence the synthesis of this eicosanoid and potentially mitigate hypertension .

- Neurological Outcomes

常见问题

Q. Which analytical techniques are optimal for quantifying this compound in biological matrices?

- Quantification : Employ gas chromatography-mass spectrometry (GC-MS) with derivatization (e.g., methyl ester formation) to enhance volatility. Internal standards like deuterated analogs improve accuracy .

- Data Handling : Include error margins (e.g., ±0.63 g/L for replicate measurements) and validate methods using calibration curves with certified reference materials .

Q. How should researchers ensure stability and proper storage of this compound during experiments?

- Storage : Keep the compound in a sealed container at room temperature, protected from light and moisture. Stability tests under varying pH and temperature conditions are advised to confirm integrity over time .

Advanced Research Questions

Q. What experimental design principles are critical for studying this compound's role in enzymatic pathways?

- Hypothesis Framing : Use frameworks like PICO (Population, Intervention, Comparison, Outcome) to define variables (e.g., enzyme kinetics, substrate specificity). For example, compare ω-hydroxylation rates in cytochrome P450 isoforms .

- Controls : Include negative controls (e.g., enzyme inhibitors) and positive controls (e.g., known substrates like arachidonic acid) to validate assay specificity .

Q. How can contradictions in reported biological activities of this compound across model systems be resolved?

- Data Triangulation : Cross-validate findings using orthogonal methods (e.g., in vitro assays vs. in vivo models). For instance, discrepancies in anti-inflammatory effects may arise from tissue-specific metabolism, requiring transcriptomic profiling .

- Meta-Analysis : Apply statistical tools (e.g., random-effects models) to aggregate data from heterogeneous studies, adjusting for variables like dosage and exposure duration .

Q. What methodologies are effective for elucidating the metabolic fate of this compound in mammalian systems?

- Tracer Studies : Use isotopically labeled (e.g., ¹⁴C or ²H) this compound to track incorporation into lipid pools or β-oxidation pathways .

- Omics Integration : Combine metabolomics (LC-MS) with proteomics to identify enzymes involved in its catabolism (e.g., acyl-CoA synthetases) .

Q. How should researchers design dose-response studies to assess the toxicological profile of this compound?

- Dose Ranging : Follow OECD guidelines for acute toxicity testing, starting with sub-millimolar concentrations in cell cultures (e.g., HepG2 cells) and escalating in vivo (e.g., Sprague Dawley rats) .

- Endpoint Selection : Monitor organ-specific biomarkers (e.g., liver enzymes ALT/AST) and histopathological changes .

Methodological Best Practices

- Literature Review : Prioritize primary sources (e.g., peer-reviewed journals) over secondary summaries. Use databases like PubMed with filters for "long-chain ω-hydroxy fatty acids" to identify mechanistic studies .

- Ethical Compliance : Adhere to protocols for animal welfare (e.g., IACUC approvals) and human subject consent when applicable .

- Data Presentation : Include raw data tables in appendices, with processed results (e.g., normalized fold-changes) in the main text. Use error bars to represent standard deviations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。